molecular formula C20H19N3O4S B2600966 1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-sulfamoylphenyl)methyl]cyclopropane-1-carboxamide CAS No. 1334369-26-4

1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-sulfamoylphenyl)methyl]cyclopropane-1-carboxamide

Cat. No.: B2600966
CAS No.: 1334369-26-4
M. Wt: 397.45
InChI Key: CZSUCTUVFWSLIJ-UHFFFAOYSA-N
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Description

1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-sulfamoylphenyl)methyl]cyclopropane-1-carboxamide is a complex organic compound that features a cyclopropane ring, an oxazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-sulfamoylphenyl)methyl]cyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides.

    Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through cyclopropanation reactions involving diazo compounds and alkenes.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced through sulfonation reactions using sulfonyl chlorides and amines.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-sulfamoylphenyl)methyl]cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and oxazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, acids, and bases are used depending on the type of substitution reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-sulfamoylphenyl)methyl]cyclopropane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which 1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-sulfamoylphenyl)methyl]cyclopropane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring and sulfonamide group are key functional groups that interact with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-methylphenyl)methyl]cyclopropane-1-carboxamide
  • 1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-chlorophenyl)methyl]cyclopropane-1-carboxamide
  • 1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-nitrophenyl)methyl]cyclopropane-1-carboxamide

Comparison: 1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-sulfamoylphenyl)methyl]cyclopropane-1-carboxamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. Compared to similar compounds with different substituents on the phenyl ring, this compound may exhibit different reactivity, solubility, and biological activity.

Properties

IUPAC Name

1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-sulfamoylphenyl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c21-28(25,26)16-8-6-14(7-9-16)13-22-19(24)20(10-11-20)18-12-17(27-23-18)15-4-2-1-3-5-15/h1-9,12H,10-11,13H2,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSUCTUVFWSLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NOC(=C2)C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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